

physical and chemical properties of 1-(5-Bromo-2,4-difluorophenyl)ethanone

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Compound of Interest

1-(5-Bromo-2,4difluorophenyl)ethanone

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An In-depth Technical Guide to 1-(5-Bromo-2,4-difluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **1-(5-Bromo-2,4-difluorophenyl)ethanone**, a key intermediate in medicinal chemistry. This document details experimental protocols for its synthesis and purification, along with an analysis of its spectroscopic characteristics. Furthermore, it explores the applications of this compound in drug discovery, particularly as a building block for the development of kinase inhibitors.

Introduction

1-(5-Bromo-2,4-difluorophenyl)ethanone, with the CAS number 874799-90-1, is a halogenated aromatic ketone. Its trifunctional nature, featuring a reactive ketone group, an aryl bromide suitable for cross-coupling reactions, and the electron-withdrawing fluorine atoms that modulate the reactivity of the aromatic ring, makes it a versatile building block in organic synthesis. This guide aims to be a thorough resource for researchers utilizing this compound in their work.



Physical and Chemical Properties

While specific experimental data for the melting point, boiling point, and density of **1-(5-Bromo-2,4-difluorophenyl)ethanone** are not readily available in the cited literature, data for the closely related compound **1-(5-Bromo-2-fluorophenyl)ethanone** can provide an estimation. It is important to note that the additional fluorine atom in the target compound will likely influence these values.

Table 1: Physical and Chemical Properties of **1-(5-Bromo-2,4-difluorophenyl)ethanone** and a Related Compound

Property	Value for 1-(5-Bromo-2,4- difluorophenyl)ethanone	Value for 1-(5-Bromo-2- fluorophenyl)ethanone (for comparison)
Molecular Formula	C ₈ H ₅ BrF ₂ O[1][2]	C ₈ H ₆ BrFO
Molecular Weight	235.03 g/mol [1][2]	217.04 g/mol
CAS Number	874799-90-1[1][2]	198477-89-3
Appearance	Reported as a solid.	White powder.
Melting Point	Not specified.	42 °C
Boiling Point	Not specified.	251 °C
Density	Not specified.	1.535 g/cm ³
Solubility	Not specified.	Slightly soluble in water.

Experimental Protocols Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of **1-(5-Bromo-2,4-difluorophenyl)ethanone** is the Friedel-Crafts acylation of **1-bromo-2,4-difluorobenzene.**[3]

3.1.1. Materials and Reagents

1-Bromo-2,4-difluorobenzene



- · Acetyl chloride
- Anhydrous Aluminum chloride (AlCl₃)
- Ethyl acetate (EtOAc)
- Petroleum ether
- Hydrochloric acid (HCl)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ice

3.1.2. Procedure[3]

- To a solution of 1-bromo-2,4-difluorobenzene in a suitable reaction vessel, add anhydrous aluminum chloride.
- Stir the mixture at 60 °C for 10 minutes.
- Slowly add acetyl chloride dropwise to the reaction mixture, maintaining the temperature at 60 °C.
- Continue stirring the reaction mixture at 60 °C for 4 hours.
- After the reaction is complete, cool the mixture to -10 °C.
- Slowly quench the reaction by the addition of ice, ensuring the temperature does not rise significantly.
- Add 12N HCl and stir the mixture for 1 hour at room temperature.
- Extract the product into ethyl acetate.
- Wash the organic layer with water, dry over anhydrous Na2SO4, and filter.
- Concentrate the organic phase under reduced pressure.

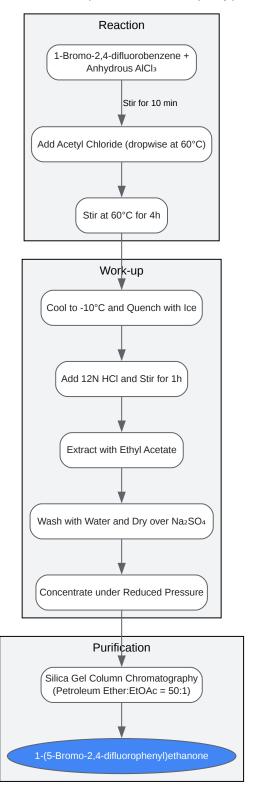


• Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (50:1) as the eluent to yield **1-(5-Bromo-2,4-difluorophenyl)ethanone**.

3.1.3. Experimental Workflow Diagram



Synthesis Workflow of 1-(5-Bromo-2,4-difluorophenyl)ethanone



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Caption: Workflow for the synthesis and purification of **1-(5-Bromo-2,4-difluorophenyl)ethanone**.

Spectroscopic Analysis

While specific spectra for **1-(5-Bromo-2,4-difluorophenyl)ethanone** were not found in the search results, an interpretation of the expected spectroscopic data can be made based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons.

- Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). Due to the fluorine and bromine substituents, these protons will exhibit complex splitting patterns (doublets of doublets or triplets of doublets) due to both H-H and H-F coupling.
- Methyl Protons (-CH₃): A singlet for the three methyl protons is expected, likely in the region of δ 2.5-2.7 ppm. A slight downfield shift is anticipated due to the deshielding effect of the adjacent carbonyl group. For the related compound 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone, the methyl group appears as a doublet at δ 2.65 ppm.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- Carbonyl Carbon (C=O): A signal for the carbonyl carbon is expected in the downfield region of the spectrum, typically around δ 190-200 ppm.
- Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The chemical shifts will be influenced by the attached halogens, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.
- Methyl Carbon (-CH₃): An upfield signal for the methyl carbon is expected, typically in the range of δ 25-30 ppm.



Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (235.03 g/mol). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns for ketones involve cleavage adjacent to the carbonyl group. Expected fragments would include the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

- C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl group of the ketone.
- C-F Stretch: Strong absorption bands for the C-F bonds are expected in the region of 1100-1300 cm⁻¹.
- C-Br Stretch: A weaker absorption band for the C-Br bond is expected in the fingerprint region, typically below 800 cm⁻¹.
- Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
- Aromatic C=C Stretch: Absorption bands for the aromatic C=C bond stretching vibrations are expected in the region of 1450-1600 cm⁻¹.

Applications in Drug Development

1-(5-Bromo-2,4-difluorophenyl)ethanone is a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its utility stems from the ability to selectively modify the different reactive sites on the molecule.

The aryl bromide moiety is particularly useful for introducing molecular diversity through various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The ketone



functionality can be readily transformed into other functional groups or used as a handle for further elaboration of the molecular scaffold.

A significant application of this compound is in the synthesis of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By utilizing **1-(5-Bromo-2,4-difluorophenyl)ethanone** as a starting material, medicinal chemists can construct complex heterocyclic systems that can effectively bind to the active site of specific kinases, thereby inhibiting their function.

Chemical Modifications

Reaction at Ketone

Cross-Coupling at Aryl Bromide

Complex Intermediate

Further Synthetic Steps

Kinase Inhibitor

Role of 1-(5-Bromo-2,4-difluorophenyl)ethanone in Kinase Inhibitor Synthesis

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Caption: General synthetic strategy for utilizing **1-(5-Bromo-2,4-difluorophenyl)ethanone** as a scaffold for kinase inhibitors.

Conclusion



1-(5-Bromo-2,4-difluorophenyl)ethanone is a strategically important chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its well-defined reactive sites allow for controlled and diverse chemical modifications, making it an invaluable tool for medicinal chemists. This guide has provided a detailed overview of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field of drug discovery and development.

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